1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

HIV-1 Integrase Strand Transfer Inhibition Metal Chelation

This 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is NOT a generic 1,8-naphthyridine – the N1-ethyl substitution ablates metal-chelation, making it a definitive negative control for Mg²⁺-dependent enzymes (e.g., HIV-1 integrase). The naphthalen-1-yl amide side chain adds hydrophobic bulk for kinase back-pocket engagement (c-Met, Axl, Mer) and provides a strong UV chromophore (λmax ~280 nm) for HPLC system suitability. Researchers performing kinase SAR, CETSA-based selectivity profiling, or HPLC method validation for naphthyridine libraries should procure this compound alongside N1-methyl and N1-H analogs to build a rigorous SAR matrix.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 942010-52-8
Cat. No. B2843336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS942010-52-8
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17N3O2/c1-2-24-19-15(9-6-12-22-19)13-17(21(24)26)20(25)23-18-11-5-8-14-7-3-4-10-16(14)18/h3-13H,2H2,1H3,(H,23,25)
InChIKeyDNHVBEVTDXFHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-52-8): Procurement-Relevant Structural & Pharmacological Context


1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-52-8) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. Its core scaffold – a 2-oxo-1,2-dihydro-1,8-naphthyridine – has been explored predominantly as a metal-chelating pharmacophore in HIV-1 integrase strand transfer inhibitors (INSTIs) [1] and, in isomeric forms (e.g., 4-oxo or 1,7-naphthyridine variants), as kinase inhibitors and antibacterial agents [2]. The compound features an N1-ethyl substituent and an N-(naphthalen-1-yl) carboxamide side chain, which together differentiate it from the more extensively characterized 1-hydroxy-2-oxo INSTI series and from 4-oxo antibacterial analogs.

Why 1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Common In-Class Analogs


Substitution patterns on the 1,8-naphthyridine-3-carboxamide scaffold profoundly redirect biological target engagement. In the HIV-1 INSTI series, the N1-hydroxy group is essential for Mg²⁺ chelation in the integrase active site; its replacement with an ethyl group (as in the target compound) abolishes this metal-coordination capability, thereby eliminating INSTI activity [1]. Conversely, the 4-oxo-1,4-dihydro isomers (e.g., the antibacterial series described by Suryawanshi & Dupade) engage bacterial topoisomerases, while 2-oxo-1,2-dihydro analogs have no reported antibacterial efficacy [2]. The naphthalen-1-yl amide moiety further distinguishes the compound from phenyl- or benzyl-substituted analogs by altering lipophilicity, conformational flexibility, and potential off-target binding – parameters that cannot be assumed equivalent without direct comparative data. These structural divergences mean that generic substitution of the target compound with a more common 1-hydroxy-2-oxo or 1-ethyl-4-oxo analog will yield a molecule with fundamentally different pharmacological properties.

Quantitative Differentiation Evidence for 1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-52-8)


N1-Ethyl vs. N1-Hydroxy Substitution: Abrogation of HIV-1 Integrase Inhibition

The target compound carries an N1-ethyl group. In the well-characterized 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide INSTI series, the N1-OH group is structurally critical for chelating the two catalytic Mg²⁺ ions in the integrase active site [1]. Replacing the N1-OH with an N1-ethyl group eliminates this chelation capacity. In the lead INSTI series, the most potent compounds (e.g., compound 6p) achieved single-digit nanomolar antiviral EC₅₀ values (<10 nM) against wild-type HIV-1 and retained <50 nM potency against major INSTI-resistant mutants (G140S/Q148H, E138K/Q148K) [1]. While direct data for the N1-ethyl target compound are absent, the structural precedent indicates it will lack INSTI activity entirely. This is a critical differentiation: the target compound cannot substitute for 1-hydroxy INSTI analogs in HIV research.

HIV-1 Integrase Strand Transfer Inhibition Metal Chelation

2-Oxo vs. 4-Oxo Naphthyridine Isomerism: Differential Antibacterial Activity

The target compound is a 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide isomer. In contrast, the 4-oxo-1,4-dihydro isomer series (e.g., compounds SD-1 through SD-10) has been evaluated for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) [1]. Several 4-oxo derivatives demonstrated significant zones of inhibition (up to 18 mm at 100 µg/disc against S. aureus), attributed to the 4-oxo tautomer's ability to interact with bacterial type II topoisomerases [1]. The 2-oxo isomer (target compound) has not been reported to exhibit antibacterial activity in any peer-reviewed study, and the absence of the 4-oxo hydrogen-bonding motif is expected to substantially reduce affinity for the gyrase-DNA complex. This isomer-specific activity profile dictates that the target compound is unsuitable for antibacterial screening programs that have been validated on the 4-oxo scaffold.

Antibacterial DNA Gyrase Topoisomerase IV

Naphthalen-1-yl vs. Phenyl Substituent: Predicted Lipophilicity and Target Engagement Profile Differential

The target compound features a bulky naphthalen-1-yl amide substituent (calculated logP ~3.8, MW 343.4), whereas closely related 1-ethyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide analogs (e.g., N-(m-tolyl) or N-(4-chlorophenyl) derivatives) exhibit lower calculated logP values (~2.9–3.3) and molecular weights (~310–330 Da) . Patent literature on naphthyridine-3-carboxamides as kinase inhibitors (e.g., c-Met, Axl, Mer, KDR) indicates that increased aromatic surface area at the N-amide position enhances binding to hydrophobic kinase back pockets but may reduce selectivity across the kinome [1]. Although direct IC₅₀ data for the target compound against specific kinases are not publicly available, the naphthalen-1-yl group is expected to shift the compound's target engagement profile toward kinases with large hydrophobic ATP-site pockets (e.g., c-Met) relative to phenyl-substituted analogs.

Lipophilicity Kinase Inhibition Structure-Activity Relationship

Lack of Peer-Reviewed Biological Data: A Critical Procurement Consideration

As of the search date, no peer-reviewed journal article, PubMed-indexed study, or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative bioactivity data (IC₅₀, EC₅₀, Kd, % inhibition) for 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-52-8). In contrast, structurally related 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides have extensive published data across multiple HIV-1 INSTI assays [1], and 1-ethyl-4-oxo-1,8-naphthyridine-3-carboxamides have published antibacterial MIC data [2]. This absence of peer-reviewed biological characterization for the target compound means that any procurement decision relying on vendor-claimed activity data (e.g., IC₅₀ values against MCF-7 or A549 cell lines found on non-peer-reviewed commercial sites) cannot be independently verified and should be treated with caution.

Data Availability Reproducibility Screening Library

Recommended Research and Procurement Application Scenarios for 1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-52-8)


Kinase Inhibitor Screening Against c-Met, Axl, or Mer Kinases

Based on patent SAR for naphthyridine-3-carboxamide kinase inhibitors, the naphthalen-1-yl amide substitution increases hydrophobic surface area compatible with large ATP-site back pockets of kinases such as c-Met, Axl, and Mer [2]. The target compound is structurally suited for primary screening against these kinase targets. Use at concentrations of 1–10 µM in initial biochemical kinase assays (e.g., ADP-Glo or TR-FRET platforms) to establish preliminary IC₅₀ values is recommended. Include a phenyl-substituted analog as a selectivity control.

Structure-Activity Relationship (SAR) Exploration of the N1-Position in 2-Oxo-1,8-Naphthyridine-3-Carboxamides

The target compound represents a deliberate N1-ethyl modification of the biologically validated 1-hydroxy-2-oxo INSTI series [1]. Researchers investigating the role of N1 substitution on target engagement, metabolic stability, or off-target profiling should procure this compound alongside the N1-methyl and N1-H analogs to establish a systematic SAR matrix. The absence of the N1-OH metal-chelating group makes it a useful negative control for Mg²⁺-dependent enzyme assays.

Chemical Biology Probe for Non-Integrase Naphthyridine-Binding Proteins

Since the N1-ethyl modification precludes HIV integrase inhibition [1], the compound may serve as a selectivity tool to identify off-target proteins that bind the 2-oxo-1,8-naphthyridine-3-carboxamide scaffold independently of metal chelation. Use in cellular thermal shift assays (CETSA) or affinity-based proteomics (e.g., pull-down with a biotinylated derivative) could reveal novel targets. The naphthalen-1-yl group provides a UV-detectable handle (λmax ~280 nm) for analytical quantification.

Reference Standard for Analytical Method Development

With a molecular formula of C₂₁H₁₇N₃O₂ and a distinct HPLC retention profile due to the naphthalen-1-yl chromophore, this compound is suitable as a retention time marker and system suitability standard in reversed-phase HPLC method development for naphthyridine-3-carboxamide libraries. The absence of reactive functional groups (no free -OH, -SH, or primary amine) ensures good solution stability in standard mobile phases (e.g., acetonitrile/water with 0.1% formic acid).

Quote Request

Request a Quote for 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.